molecular formula C13H18N2O3 B6758913 N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide

Cat. No.: B6758913
M. Wt: 250.29 g/mol
InChI Key: ASMAEFNADGQHFV-UHFFFAOYSA-N
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Description

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a cyclopentene ring, and an amide group

Properties

IUPAC Name

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-15(10-7-11(16)14-12(10)17)13(18)9-6-4-5-8(9)2/h10H,3-7H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMAEFNADGQHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC(=O)NC1=O)C(=O)C2=C(CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentene Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile.

    Amide Formation: The final step involves the coupling of the pyrrolidine and cyclopentene intermediates with an ethylamine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where each step is carried out sequentially in large reactors.

    Continuous Flow Chemistry: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Can be facilitated by catalysts or under specific pH conditions to enhance reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated or ketone derivatives.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biochemistry: Used as a probe to study enzyme interactions and biochemical pathways.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dioxopyrrolidin-3-yl)-n-alkylhydroxamate derivatives: These compounds share a similar pyrrolidine core but differ in their side chains and functional groups.

    Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Another compound with a pyrrolidine ring, but with different substituents and biological activities.

Uniqueness

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide stands out due to its unique combination of a cyclopentene ring and an amide group, which imparts distinct chemical and biological properties compared to its analogs .

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